molecular formula C25H34N6O4 B569092 Piperazonifil CAS No. 1335201-04-1

Piperazonifil

货号: B569092
CAS 编号: 1335201-04-1
分子量: 482.585
InChI 键: FYGGLXGGJBYFEV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Piperazonifil is a high-purity chemical reagent featuring the piperazine scaffold, a privileged structure in medicinal chemistry recognized for its versatility in drug discovery and development . This compound is provided exclusively for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use . The piperazine core in Piperazonifil is a nitrogen-containing heterocycle known to contribute to significant pharmacological activities across multiple domains, including central nervous system (CNS) drug discovery for conditions like schizophrenia and depression, as well as in anticancer and antimicrobial research . Its two nitrogen atoms act as hydrogen bond acceptors and donors, which can be critical for interacting with biological targets and often helps improve the aqueous solubility and bioavailability of drug candidates . Researchers value this scaffold for its modularity, enabling structural modifications to optimize affinity, selectivity, and pharmacokinetic properties for specific targets . Research Applications: • Drug Discovery: Serves as a key building block for designing and synthesizing novel bioactive molecules, particularly as ligands for aminergic G-protein coupled receptors (GPCRs) . • Oncology Research: Used in the development of potential antitumor agents, with derivatives showing activity against various cancer cell lines . • Infectious Disease Research: The piperazine scaffold has known anthelmintic properties, acting as a GABA receptor agonist to paralyze parasites . This product is designed for use by qualified researchers in controlled laboratory settings. All necessary safety data sheets (SDS) should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O4/c1-5-8-18-22-23(29(4)28-18)25(34)27-24(26-22)17-13-16(9-10-20(17)35-7-3)19(32)14-30-11-12-31(6-2)21(33)15-30/h9-10,13,19,32H,5-8,11-12,14-15H2,1-4H3,(H,26,27,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGGLXGGJBYFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(CN4CCN(C(=O)C4)CC)O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335201-04-1
Record name Piperazinonafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1335201041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERAZINONAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0G2Z1MZ74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Mechanism of action of Piperazonifil as a PDE5 inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Piperazonifil as a Phosphodiesterase Type 5 (PDE5) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mechanism of action of Piperazonifil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). We will explore the molecular interactions of Piperazonifil with the PDE5 enzyme, its effects on the cyclic guanosine monophosphate (cGMP) signaling pathway, and the resulting physiological responses, particularly smooth muscle relaxation. This document will also detail the essential in-vitro and in-vivo experimental protocols for characterizing the efficacy, potency, and selectivity of Piperazonifil, providing a robust framework for researchers in the field of drug discovery and development.

Introduction: The Role of Phosphodiesterase Type 5 in Cellular Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE5 enzyme is highly specific for the degradation of cGMP.[2][3][4] This enzyme is prominently expressed in the smooth muscle cells of the corpus cavernosum of the penis, as well as in the pulmonary vasculature and other tissues.[1][5]

The nitric oxide (NO)/cGMP pathway is a crucial regulator of smooth muscle tone.[6] During sexual stimulation, the release of nitric oxide from nerve endings and endothelial cells activates soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[7][8][9] Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which phosphorylates several downstream targets.[2][6] This cascade of events leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.[2][10][11][12][13]

By hydrolyzing cGMP to the inactive 5'-GMP, PDE5 terminates this signaling cascade, leading to smooth muscle contraction.[14][15] Therefore, inhibition of PDE5 represents a key therapeutic strategy for conditions where enhanced smooth muscle relaxation is desired, such as erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][15][16][17]

Piperazonifil: A Competitive Inhibitor of the PDE5 Catalytic Site

Piperazonifil is a potent and selective competitive inhibitor of the PDE5 enzyme. Its molecular structure is designed to mimic the guanine base of cGMP, allowing it to bind with high affinity to the enzyme's active site.[2] This active site is a deep pocket located at the junction of the three subdomains of the PDE enzyme.[18]

The binding of Piperazonifil to the PDE5 active site occurs through a combination of interactions:

  • Hydrogen Bonding: The core structure of Piperazonifil forms critical hydrogen bonds with key residues in the "Q pocket" of the active site, which normally accommodates the guanine of cGMP.[1][18]

  • Hydrophobic Interactions: A hydrophobic region of the Piperazonifil molecule interacts with hydrophobic residues lining the active site cavity, contributing to its high binding affinity.[1][18][19]

  • Water-Mediated Interactions: Piperazonifil also interacts indirectly with the metal ions (zinc and magnesium) present in the "M site" of the enzyme through a network of water molecules.[1][18]

By occupying the active site, Piperazonifil prevents the binding and subsequent hydrolysis of cGMP.[] This leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO signaling pathway.[2][3] It is important to note that Piperazonifil's action is dependent on the initial activation of the NO/cGMP pathway, meaning it enhances a natural physiological process and does not cause erections in the absence of sexual stimulation.[2][21][22]

Signaling Pathway Overview

The following diagram illustrates the NO/cGMP signaling pathway and the inhibitory action of Piperazonifil.

Piperazonifil_Mechanism cluster_stimulation Sexual Stimulation cluster_cell Smooth Muscle Cell Nerve Endings Nerve Endings sGC Soluble Guanylate Cyclase (sGC) Nerve Endings->sGC NO Endothelial Cells Endothelial Cells Endothelial Cells->sGC NO cGMP cGMP sGC->cGMP converts GTP GTP PDE5 PDE5 cGMP->PDE5 substrate PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (Inactive) PDE5->GMP hydrolyzes to Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Piperazonifil Piperazonifil Piperazonifil->PDE5 inhibits

Caption: NO/cGMP pathway and Piperazonifil's inhibitory action on PDE5.

In-Vitro Characterization of Piperazonifil

A series of in-vitro assays are essential to determine the potency, selectivity, and kinetic profile of Piperazonifil.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[23][24] It represents the concentration of Piperazonifil required to inhibit 50% of the PDE5 enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor.[24]

Experimental Protocol: In-Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the IC50 of a PDE5 inhibitor.[25][26]

  • Reagent Preparation:

    • Prepare a stock solution of Piperazonifil in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the Piperazonifil stock solution to obtain a range of test concentrations.

    • Prepare a complete assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).

    • Dilute recombinant human PDE5A1 enzyme in the assay buffer to the desired working concentration.

    • Dilute a fluorescently labeled cGMP substrate (e.g., FAM-Cyclic-3′,5′-GMP) in the assay buffer.

  • Assay Procedure:

    • Add the diluted Piperazonifil solutions, a positive control (e.g., sildenafil), and a vehicle control (e.g., DMSO) to the wells of a microplate.

    • Add the diluted PDE5A1 enzyme solution to each well.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent cGMP substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (GMP).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the enzyme activity against the logarithm of the Piperazonifil concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Data Presentation: Comparative Potency of PDE5 Inhibitors

CompoundIC50 for PDE5 (nM)
Piperazonifil 1.5
Sildenafil4.2[25]
Tadalafil1.8[25]
Vardenafil0.7[25]

Note: Data for Piperazonifil is hypothetical for illustrative purposes.

Selectivity Profiling

To ensure a favorable safety profile, it is crucial to assess the selectivity of Piperazonifil for PDE5 over other PDE isoforms. Cross-reactivity with other PDEs can lead to off-target effects. For example, inhibition of PDE6, found in the retina, can cause visual disturbances.[21][27]

Experimental Protocol: PDE Isoform Selectivity Panel

  • Enzyme Panel: Utilize a panel of recombinant human PDE isoforms (PDE1-PDE11).

  • Assay Method: Employ a suitable assay method (e.g., radioimmunoassay or fluorescence-based assay) to measure the inhibitory activity of Piperazonifil against each PDE isoform.[28]

  • IC50 Determination: Determine the IC50 value of Piperazonifil for each PDE isoform.

  • Selectivity Calculation: Calculate the selectivity ratio by dividing the IC50 for each PDE isoform by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.

Data Presentation: Selectivity Profile of Piperazonifil

PDE IsoformPiperazonifil IC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)
PDE1450300
PDE2>10,000>6,667
PDE3>10,000>6,667
PDE4>10,000>6,667
PDE5 1.5 1
PDE66040
PDE1145003000

Note: Data for Piperazonifil is hypothetical for illustrative purposes.

In-Vivo Efficacy Assessment

In-vivo studies in relevant animal models are necessary to confirm the therapeutic potential of Piperazonifil.[29][30][31]

Animal Models of Erectile Dysfunction

Various animal models can be used to simulate human erectile dysfunction, including those induced by aging, diabetes, or nerve injury.[32][33] Rodent models are commonly used due to their well-established protocols and the ability for genetic manipulation.[31]

Measurement of Intracavernosal Pressure (ICP)

A primary endpoint for assessing erectile function in animal models is the measurement of intracavernosal pressure (ICP) following cavernous nerve stimulation.[32]

Experimental Protocol: Measurement of ICP in a Rat Model

  • Animal Preparation: Anesthetize the animal and expose the cavernous nerve and carotid artery.

  • Cannulation: Insert a pressure transducer-connected needle into the corpus cavernosum to measure ICP and cannulate the carotid artery to monitor mean arterial pressure (MAP).

  • Drug Administration: Administer Piperazonifil or a vehicle control intravenously or orally.

  • Nerve Stimulation: After a set period for drug absorption, stimulate the cavernous nerve with an electrical current.

  • Data Recording: Record the maximal ICP and MAP during nerve stimulation.

  • Data Analysis: Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure. A significant increase in the ICP/MAP ratio in the Piperazonifil-treated group compared to the control group indicates pro-erectile efficacy.[28]

Workflow for In-Vivo Efficacy Assessment

InVivo_Workflow A Animal Model Selection (e.g., Rat with nerve injury) B Anesthesia and Surgical Preparation A->B C Cannulation for ICP and MAP Measurement B->C D Drug Administration (Piperazonifil or Vehicle) C->D E Cavernous Nerve Stimulation D->E F Data Acquisition (Maximal ICP and MAP) E->F G Data Analysis (Calculate ICP/MAP ratio) F->G H Evaluation of Pro-Erectile Efficacy G->H

Caption: Workflow for assessing the in-vivo efficacy of Piperazonifil.

Conclusion

Piperazonifil demonstrates a well-defined mechanism of action as a potent and selective PDE5 inhibitor. By competitively binding to the active site of the PDE5 enzyme, it effectively prevents the degradation of cGMP, thereby enhancing the NO/cGMP signaling pathway and promoting smooth muscle relaxation. The in-vitro and in-vivo methodologies described in this guide provide a robust framework for the continued investigation and development of Piperazonifil and other novel PDE5 inhibitors. A thorough understanding of its molecular interactions and physiological effects is paramount for optimizing its therapeutic potential and ensuring a favorable safety profile.

References

  • Sildenafil - Wikipedia. [Link]

  • Tadalafil: Mechanism of Action & Structure - Study.com. [Link]

  • Tadalafil - Wikipedia. [Link]

  • Tadalafil - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia. [Link]

  • What is the mechanism of Vardenafil Hydrochloride? - Patsnap Synapse. [Link]

  • What is the mechanism of Tadalafil? - Patsnap Synapse. [Link]

  • Sildenafil: Mechanism of Action & Structure - Study.com. [Link]

  • The Wonders of Phosphodiesterase-5 Inhibitors: A Majestic History - PMC. [Link]

  • Cyclic GMP Phosphodiesterases and Regulation of Smooth Muscle Function | Circulation Research - American Heart Association Journals. [Link]

  • Levitra (vardenafil HCl) - accessdata.fda.gov. [Link]

  • What Is the Tadalafil Drug Class and How Does It Work? - Centro Global de Ciudades. [Link]

  • Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - MDPI. [Link]

  • IC50 Determination - edX. [Link]

  • Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC. [Link]

  • Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed. [Link]

  • Vardenafil: MedlinePlus Drug Information. [Link]

  • Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. [Link]

  • [Mode of action of sildenafil] - PubMed. [Link]

  • PDE5 Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • IC50 - Wikipedia. [Link]

  • Revisiting experimental models of erectile dysfunction and their value in drug discovery and development - Taylor & Francis. [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition - Canadian Science Publishing. [Link]

  • Onset and duration of action of sildenafil for the treatment of erectile dysfunction - PMC. [Link]

  • cGMP-specific phosphodiesterase type 5 - Wikipedia. [Link]

  • cGMP-Dependent Relaxation of Smooth Muscle Is Coupled With the Change in the Phosphorylation of Myosin Phosphatase | Circulation Research - American Heart Association Journals. [Link]

  • cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene express - American Physiological Society Journal. [Link]

  • Revisiting experimental models of erectile dysfunction and their value in drug discovery and development - PubMed. [Link]

  • Models for erectile dysfunction and their importance to novel drug discovery - PubMed. [Link]

  • Vascular Signal Transduction Mechanisms - Cardiovascular Physiology Concepts. [Link]

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  • Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC. [Link]

  • Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. [Link]

  • Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - Frontiers. [Link]

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Sources

Pharmacological Properties of Piperazonifil and Sildenafil Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of unapproved phosphodiesterase type 5 (PDE5) inhibitors as adulterants in dietary supplements presents a profound challenge to pharmacovigilance and forensic toxicology 1. Among these, Piperazonifil (also known as piperazinonafil or dihydroacetildenafil) has emerged as a structurally sophisticated sildenafil analogue [[2]](). Designed to evade standard analytical screening while retaining potent pharmacological efficacy, Piperazonifil necessitates rigorous analytical and pharmacological profiling 1. This whitepaper provides an in-depth technical analysis of the structural pharmacology, quantitative pharmacodynamics, and validated analytical methodologies required to isolate and characterize Piperazonifil and its derivatives.

Structural Pharmacology & Mechanism of Action

Sildenafil, the prototypical PDE5 inhibitor, relies on a pyrazolopyrimidine core that mimics the purine ring of cyclic guanosine monophosphate (cGMP), allowing it to competitively bind the catalytic site of the PDE5 enzyme 3. The structural architecture of Piperazonifil introduces critical modifications to the peripheral moieties of this pharmacophore. Specifically, the sulfonyl group present in sildenafil is replaced by a hydroxyethyl structure, and the N-methylpiperazine ring is modified into a piperazinone (specifically, 4-ethyl-3-oxopiperazin-1-yl) 2.

These substitutions fundamentally alter the physicochemical properties of the molecule. The introduction of the piperazinone ring and the hydroxyethyl group shifts the lipophilicity and hydrogen-bonding profile of the compound 4. While these changes successfully mask the molecule from legacy targeted LC-MS libraries—which typically scan for the intact sulfonyl-piperazine fragment—they preserve the spatial geometry required for high-affinity binding to the PDE5 active site [[1]]().

Upon ingestion, Piperazonifil acts as a potent, competitive inhibitor of PDE5. By preventing the hydrolysis of cGMP to inactive 5'-GMP, the analogue causes an accumulation of intracellular cGMP 5. This sustained signaling hyperactivates Protein Kinase G (PKG), leading to a drastic reduction in intracellular calcium levels and prolonged smooth muscle relaxation in the vascular endothelium 6.

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->GC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP Inactive 5'-GMP cGMP->GMP Hydrolyzed by PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Lowers Intracellular Ca2+ PDE5 PDE5 Enzyme PDE5->GMP Piperazonifil Piperazonifil Piperazonifil->PDE5 Competitive Inhibition

Fig 1: NO/cGMP signaling pathway illustrating competitive PDE5 inhibition by Piperazonifil.

Quantitative Pharmacodynamics & Physicochemical Properties

To contextualize the potency and physical characteristics of Piperazonifil, Table 1 compares its core metrics against the parent compound, Sildenafil.

PropertySildenafil CitratePiperazonifil (Piperazinonafil)
Molecular Formula C₂₂H₃₀N₆O₄S 7C₂₅H₃₄N₆O₄ [[8]]()
Exact Mass 474.2049 g/mol 482.2642 g/mol [[1]]()
Molecular Weight 474.58 g/mol 482.58 g/mol 9
PDE5 IC₅₀ (nM) ~4.2 - 4.5 nM 1, 10< 10.0 nM (High Potency) 1
Key Structural Modification N-methylpiperazine + Sulfonyl group4-ethyl-3-oxopiperazin-1-yl + Hydroxyethyl group 2
Primary Matrix Detection Approved PharmaceuticalsAdulterated Herbal Supplements 2

Experimental Methodologies

The detection and validation of Piperazonifil require orthogonal analytical approaches. We detail two self-validating protocols: a functional bioassay to detect the presence of unknown PDE5 inhibitors, and a structural elucidation workflow using LC-HRMS.

Protocol 1: Bioactivity-Based PDE5 Inhibition Assay (Fluorescence Polarization)

Expertise & Causality: Chemical screening libraries are inherently retrospective; they cannot detect novel, uncharacterized analogues 1. A functional bioassay circumvents this by measuring the physiological target directly. We utilize Fluorescence Polarization (FP) because it provides a homogeneous, wash-free system where the readout is directly proportional to enzyme inhibition 1.

  • Reagent Preparation: Prepare a master mix containing purified PDE5 enzyme and a fluorescein-labeled cGMP substrate in a physiological buffer (pH 7.4, supplemented with Mg²⁺ as a cofactor).

  • Sample Extraction: Extract the herbal matrix using a methanol/water (80:20, v/v) solution. Centrifuge at 10,000 x g for 10 minutes to pellet insoluble plant material and mitigate matrix effects 1.

  • Incubation: In a black 96-well microplate, combine 10 µL of the sample extract with 40 µL of the PDE5 master mix. Incubate at 37°C for 30 minutes.

  • FP Measurement: Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

Self-Validating Logic: In the absence of an inhibitor, PDE5 cleaves the bulky fluorescein-cGMP into a smaller fluorophore that tumbles rapidly, yielding low polarization (mP). If Piperazonifil is present, it competitively binds PDE5, preventing cleavage. The intact, enzyme-bound substrate tumbles slowly, resulting in a high mP signal. A high mP value relative to the vehicle control self-validates the presence of a functional PDE5 inhibitor, triggering downstream structural analysis 1.

Protocol 2: Structural Elucidation via LC-HRMS

Expertise & Causality: Once functional activity is confirmed, High-Resolution Mass Spectrometry (HRMS) is employed. Herbal matrices are complex, containing thousands of endogenous phytochemicals. HRMS provides exact mass measurements (typically <5 ppm mass error), allowing the deduction of the empirical formula (C₂₅H₃₄N₆O₄), while MS/MS fragmentation yields signature product ions to pinpoint the exact structural modifications 1, 4.

  • Chromatographic Separation: Inject 5 µL of the extracted sample onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to mitigate matrix suppression effects and separate the analogue from polar flavonoids 1.

  • Ionization: Introduce the eluent into the mass spectrometer using Electrospray Ionization in positive mode (ESI+).

  • HRMS Acquisition: Acquire full-scan MS data (m/z 100-1000) at a resolution of 70,000. Isolate the precursor ion [M+H]⁺ at m/z 483.2715 8.

  • MS/MS Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at normalized collision energies of 20, 30, and 40 eV.

Self-Validating Logic: The exact mass confirms the elemental composition. The fragmentation pattern serves as the definitive fingerprint. Unlike sildenafil, which yields a dominant m/z 283 fragment (cleavage of the sulfonyl group), Piperazonifil yields distinct fragments corresponding to the loss of the hydroxyethyl and piperazinone moieties 2, 4. The convergence of exact mass and unique fragmentation self-validates the molecular identity.

Workflow Sample Complex Matrix Extraction LLE Extraction Sample->Extraction Isolate LC UHPLC Separation Extraction->LC Mitigate HRMS HRMS Analysis LC->HRMS Elute Data Fragmentation HRMS->Data Exact Mass ID Identification Data->ID Elucidate

Fig 2: Analytical workflow for the isolation and structural elucidation of Piperazonifil.

References

  • Wollein U, Eisenreich W, Schramek N. "Identification of novel sildenafil-analogues in an adulterated herbal food supplement." Journal of Pharmaceutical and Biomedical Analysis. 2

  • Mohd Yusop AY. "A Forensic Investigation into the Presence of Phosphodiesterase 5 Inhibitors as Adulterants in Herbal Remedies." OPUS at UTS.1

  • Gu Y, Hu Q, Sun J, et al. "Isolation and Identification of a New Sildenafil Analogue, Hydroxycarbodenafil, Found as an Adulterant in a Health Supplement." Journal of Pharmaceutical and Biomedical Analysis. 4

  • "Adulteration of Dietary Supplements with Drugs and Drug Analogs." US Pharmacopeia (USP).8

  • "Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5)." NIH/PubMed. 3

  • "Classification of analogues of sildenafil, vardenafil and tadalafil." Medsafe. 5

  • "An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors." D-NB. 6

  • "Piperazonifil | CAS 1335201-04-1." Santa Cruz Biotechnology. 9

  • "Application Notes and Protocols: 1-Ethylpiperazine in the Synthesis of Sildenafil Analogues." Benchchem. 7

Sources

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Piperazonifil in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Piperazonifil. The method is suitable for routine quality control analysis of Piperazonifil in bulk drug substance and finished pharmaceutical products. The described protocol adheres to the principles outlined in major pharmacopeias and international guidelines, ensuring data integrity and regulatory compliance.

Introduction

Piperazonifil is an emerging pharmaceutical compound with significant therapeutic potential. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method for its quantification is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and specificity.[1] This document provides a comprehensive guide to a developed HPLC method for Piperazonifil, including the rationale behind the methodological choices and a detailed validation protocol.

The development and validation of this method were guided by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46 on chromatographic separation techniques.[2][3][4][5]

Method Development Strategy

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method with UV detection for the quantification of Piperazonifil. The following sections outline the systematic approach taken to optimize the chromatographic conditions.

Analyte Physicochemical Properties (Hypothetical)

Due to the novelty of Piperazonifil, initial method development was based on its hypothetical chemical structure, which suggests it is a moderately polar, water-soluble compound with a UV chromophore. These characteristics make it an ideal candidate for reversed-phase chromatography.

Selection of Chromatographic Conditions

A systematic approach was employed to select the optimal stationary phase, mobile phase, and detection wavelength.

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in retaining a broad range of pharmaceutical compounds. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm was selected to provide good resolution and efficiency.

  • Mobile Phase Selection: A series of experiments were conducted to find a suitable mobile phase. A mixture of an aqueous buffer and an organic modifier is typical for RP-HPLC.

    • Organic Modifier: Acetonitrile was selected over methanol due to its lower UV cutoff and better peak-resolving power for many compounds.

    • Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH and improve peak shape. A pH of 5.5 was selected to ensure the analyte is in a single ionic form, assuming it has acidic or basic properties.

    • Mobile Phase Optimization: Different ratios of the phosphate buffer and acetonitrile were tested to achieve optimal retention, resolution, and analysis time. A final composition of 0.1% ortho-phosphoric acid and Acetonitrile in a gradient program was found to be optimal.[6]

  • Detection Wavelength: The UV spectrum of Piperazonifil was recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) was determined to be 342 nm, which was selected for quantification to ensure maximum sensitivity.[6]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • Piperazonifil reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Ortho-phosphoric acid (AR grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: A gradient program of 0.1% ortho-phosphoric acid in water (Solvent A) and Acetonitrile (Solvent B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Piperazonifil reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1.5 - 4.5 µg/mL.[6]

  • Sample Solution (for a hypothetical 100 mg tablet): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 100 mg of Piperazonifil to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm nylon filter before injection.

Chromatographic Method

Table 1: Optimized Chromatographic Conditions
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of 0.1% ortho-phosphoric acid in water and Acetonitrile
Flow Rate1.5 mL/min
Detection Wavelength342 nm
Injection Volume20 µL
Column Temperature30 °C
Run Time10 minutes

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[4][5][7][8]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing all excipients except Piperazonifil), and a standard solution of Piperazonifil. The chromatograms were compared to ensure that there were no interfering peaks from the excipients at the retention time of Piperazonifil.

Linearity and Range

Linearity was assessed by analyzing five concentrations of Piperazonifil ranging from 50% to 150% of the nominal assay concentration. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. The method was found to be linear over the range of 1.5-4.5 µg/mL with a correlation coefficient (r²) of 0.999.[6]

Accuracy

Accuracy was determined by the recovery method. A known amount of Piperazonifil standard was spiked into a placebo solution at three different concentration levels (80%, 100%, and 120% of the assay concentration). The percentage recovery was then calculated. The percentage recovery for piperine was found to be in the range of 100.04-100.82%.[6]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the assay concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument. The relative standard deviation (%RSD) of the peak areas was calculated. The %RSD for precision and accuracy of the method was found to be less than 2%.[6]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters were checked after each variation.

System Suitability

System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[9][10] The system suitability parameters, including theoretical plates, tailing factor, and %RSD of replicate injections, were monitored throughout the validation.

Table 2: System Suitability Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Theoretical Plates (N)> 2000
Tailing Factor (T)≤ 2.0
%RSD of replicate injections≤ 2.0%

Workflow and Diagrams

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Implementation A Define Analytical Target Profile (ATP) B Review Piperazonifil Properties A->B C Initial Screening (Column, Mobile Phase) B->C D Method Optimization (Gradient, Flow Rate, Temp) C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K System Suitability Testing J->K Validated Method L Routine Analysis K->L M Method Lifecycle Management L->M

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, rapid, precise, accurate, and robust RP-HPLC method for the quantification of Piperazonifil in pharmaceutical dosage forms has been successfully developed and validated. The method meets all the acceptance criteria as per the ICH guidelines and is suitable for routine quality control analysis. The systematic approach outlined in this application note can serve as a template for developing and validating HPLC methods for new chemical entities.

References

  • <621>CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Available at: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare . Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA . Available at: [Link]

  • USP-NF 〈621〉 Chromatography . Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH . Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 - Phenomenex . Available at: [Link]

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . Available at: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH . Available at: [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy . Available at: [Link]

  • 2.2.46. Chromatographic separation techniques - uspbpep.com . Available at: [Link]

  • (PDF) Optimization and validation of RP-HPLC method for quantification of piperacillin in pharmaceutical formulation and in human blood plasma - ResearchGate . Available at: [Link]

  • Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma | Research Results in Pharmacology . Available at: [Link]

  • Development and validation of a quantitative HPLC/MS/MS method for the determination of piperacillin in blood plasma Текст научной статьи по специальности - КиберЛенинка . Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR . Available at: [Link]

  • (PDF) Development and validation of a RP-HPLC method for quantitative analysis of piperine and chemical standardization of Piper Nigrum L. - ResearchGate . Available at: [Link]

Sources

Application Note: Preparation and Validation Guidelines for Piperazonifil Analytical Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Regulatory Landscape

Piperazonifil (also known as Piperazinonafil or Dihydroacetildenafil) is an unapproved, synthetic analog of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil[1]. Chemically identified as 5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 1335201-04-1), it is frequently detected as an illicit adulterant in dietary supplements marketed for sexual enhancement[1][2].

Because illicit manufacturers constantly modify the chemical structures of PDE5 inhibitors to evade standard detection methods, regulatory bodies such as the1[1] and3[3] mandate rigorous, mass-spectrometry-driven screening. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating protocol for the preparation and LC-MS/MS validation of Piperazonifil reference standards.

Mechanism NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes PKG Protein Kinase G (Vasodilation) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP 5'-GMP (Inactive) PDE5->GMP Degrades Pip Piperazonifil (Adulterant) Pip->PDE5 Inhibits

Fig 1. Pharmacological mechanism of PDE5 inhibition by Piperazonifil disrupting cGMP degradation.

Physicochemical Profiling & Causality of Experimental Choices

To ensure the trustworthiness of the analytical standard, the physicochemical properties of Piperazonifil must dictate the handling and preparation strategy.

  • Solvent Causality : Piperazonifil (MW: 482.58 g/mol ) features a lipophilic pyrazolopyrimidinone core and a basic piperazine ring[2][4]. Methanol is selected as the primary diluent because it fully solvates the lipophilic core while preventing the precipitation issues often observed when using pure aqueous buffers[5].

  • Ionization Causality : The addition of 0.1% formic acid to the mobile phase is chemically logical; it forces the protonation of the basic nitrogen atoms on the piperazine moiety, ensuring a robust [M+H]+ precursor ion at m/z 483 in positive electrospray ionization (ESI+)[1][5].

  • Self-Validating System (Isotope Dilution) : Dietary supplements (e.g., protein powders, botanical capsules) cause severe matrix-induced ion suppression in LC-MS/MS[5]. To make the protocol self-validating,6[6] must be utilized as an internal standard (IS). Because the deuterated analog co-elutes perfectly with the native compound, it dynamically corrects for any matrix effects or injection volume fluctuations.

Table 1: Physicochemical & Mass Spectrometry Parameters
ParameterValueCausality / Rationale
Chemical Formula C25​H34​N6​O4​ Determines isotopic distribution calculations[1].
Molecular Weight 482.58 g/mol Essential for gravimetric molarity conversions[2][4].
Precursor Ion (ESI+) m/z 483.3 [M+H]+ Protonation driven by 0.1% Formic Acid[1].
Primary MS3 Fragments m/z 311, 282, 267Cleavage of the piperazine and ethoxy groups[1].

Experimental Protocol: Standard Preparation & Matrix-Matching

This methodology establishes a closed-loop validation system. By incorporating matrix blanks and isotopic internal standards, the assay continuously proves its own accuracy.

Step-by-Step Methodology

Step 1: Gravimetric Equilibration

  • Remove the neat Piperazonifil reference standard[2] and Piperazonifil-d5[6] from -20°C storage.

  • Place vials in a desiccator at room temperature for 1 hour. Causality: This prevents ambient moisture condensation on the cold powder, which would artificially inflate the recorded mass and compromise standard accuracy.

Step 2: Primary Stock Solution (1.0 mg/mL)

  • Using an analytical microbalance ( d=0.001 mg), accurately weigh 10.0 mg of Piperazonifil.

  • Transfer quantitatively to a 10 mL amber volumetric flask. Causality: Amber glass prevents UV-induced photo-degradation of the pyrazolopyrimidine core.

  • Add 8.0 mL of LC-MS grade Methanol. Sonicate in a water bath at 20°C for 5 minutes until complete dissolution is observed.

  • Dilute to the meniscus with Methanol and invert 10 times to homogenize.

Step 3: Internal Standard (IS) & Intermediate Preparation

  • Prepare a 10 µg/mL intermediate Piperazonifil solution by diluting 100 µL of the primary stock into 9.9 mL of Methanol.

  • Prepare a 1.0 µg/mL working solution of Piperazonifil-d5 (IS) in Methanol[6].

Step 4: Matrix-Matched Calibration Curve Generation

  • Extract 1.0 g of a verified blank matrix (e.g., empty capsule shell or blank protein powder) using 10 mL of 50:50 Acetonitrile:Water. Sonicate for 30 minutes and pass through a 0.2-µm PTFE syringe filter[1].

  • Aliquot 900 µL of the blank matrix extract into six autosampler vials.

  • Spike the vials with the intermediate Piperazonifil solution to yield final calibration levels of 1, 5, 10, 50, 100, and 200 ng/mL.

  • Spike exactly 50 µL of the Piperazonifil-d5 IS into every vial to achieve a constant IS concentration of 50 ng/mL.

Workflow N1 Neat Piperazonifil Standard (Equilibration & Weighing) N2 Primary Stock Solution (1.0 mg/mL in MeOH) N1->N2 Dissolution & Sonication N3 Intermediate Dilutions (10 µg/mL) N2->N3 Serial Dilution N4 Matrix-Matched Calibration (Spiked Blank Matrix) N3->N4 Matrix Spiking N5 LC-MS/MS Validation (MRM & Isotope Dilution) N4->N5 Injection (5 µL)

Fig 2. Self-validating workflow for Piperazonifil standard preparation and LC-MS/MS calibration.

Analytical Validation (UPLC-MS/MS)

To satisfy AOAC SMPR 2014.010 requirements for the identification of PDE5 inhibitors[3], the prepared standards must be validated using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Chromatographic Conditions

Based on optimized target screening methodologies[5], the following parameters ensure sharp peak shapes and baseline resolution from matrix interferences.

Table 2: UPLC-MS/MS Method Parameters
ParameterSpecification
System Agilent 1290 UPLC or equivalent[5]
Column Agilent Eclipse Plus C18 (3.0 × 150 mm, 1.8 μm)[5]
Column Temperature 35 °C[5]
Mobile Phase A 0.1% Formic Acid in Deionized Water[5]
Mobile Phase B 0.1% Formic Acid in Methanol[5]
Flow Rate 400 μL/min[5]
Injection Volume 5 μL[5]

Gradient Elution Profile : Initially, a 10% organic phase (Mobile Phase B) is maintained for 1.0 minute to ensure robust retention of the highly polar matrix components. Subsequently, the organic phase is incrementally increased to 95% over 15 minutes to facilitate the sharp elution of Piperazonifil[1][5].

System Suitability & Acceptance Criteria :

  • Interference Control : The blank matrix injection must show a signal-to-noise (S/N) ratio of < 3 for the m/z 483 311 transition[3].

  • Linearity : The matrix-matched calibration curve must yield a regression coefficient ( R2 ) 0.99[5].

  • Ion Ratio Stability : The ratio between the quantifier ion (m/z 311) and qualifier ion (m/z 282) in the samples must be within ± 20% of the average ratio established by the reference standards[1].

References

  • AOAC International. "SMPR 2014.010: Standard Method Performance Requirements for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." aoac.org. URL:[Link]

  • National Institutes of Health (PMC). "UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements." nih.gov. URL: [Link]

Sources

Troubleshooting & Optimization

Piperazonifil LC-MS/MS Analysis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic and mass spectrometric analysis of Piperazonifil. Piperazonifil (Dihydroacetildenafil, C₂₅H₃₄N₆O₄) is a synthetic phosphodiesterase type 5 (PDE-5) inhibitor analogue frequently encountered as an illicit adulterant in dietary supplements and functional foods[1].

Due to its trace-level presence and the high complexity of supplement matrices (which often contain lipids, proteins, and excipients), optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is critical. As an Application Scientist, I have structured this guide to move beyond basic parameters, explaining the causality behind each method choice to help you build a robust, self-validating analytical system.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I experiencing poor retention or early elution (solvent-front breakthrough) of Piperazonifil? Causality: Piperazonifil is a weakly polar aromatic compound. If the initial organic composition of your mobile phase is too high, the analyte will not partition effectively into the hydrophobic stationary phase (e.g., C18 or F5 columns), causing it to wash out with the solvent front. Solution: Maintain a low organic phase (10% Methanol) for at least 1 minute at the start of the gradient[2]. This ensures robust retention and focuses the analyte band at the head of the column before the elution ramp begins.

Q2: How do I resolve co-elution with matrix interferences from complex dietary supplements? Causality: Dietary supplements and functional milk powders contain complex lipids and proteins that elute unpredictably, causing isobaric interference. Solution: Optimize the gradient slope to facilitate sequential elution. Instead of a rapid ballistic gradient, incrementally increase the organic phase from 10% to 100% over a longer duration (e.g., 18–19 minutes)[2]. Additionally, use Methanol rather than Acetonitrile; PDE-5 inhibitors exhibit enhanced solubility and superior peak shapes in methanol[2].

Q3: I am seeing severe signal suppression (Matrix Effect) in my positive ESI mode. How do I fix this? Causality: Co-eluting matrix components (like phospholipids) compete with Piperazonifil for charge droplets in the electrospray ionization (ESI) source, suppressing the signal. Solution: Implement a matrix-matched calibration curve and utilize a sample cleanup step such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or a targeted liquid-phase extraction[2][3]. Furthermore, ensure your mobile phase aqueous channel contains 0.1% formic acid (or 5 mM ammonium formate with 0.1% formic acid) to provide an abundant proton source, driving the equilibrium toward the [M+H]+ state[2][3].

Q4: How can I be certain the peak I am integrating is Piperazonifil and not a co-eluting isobaric analogue? Causality: The PDE-5 inhibitor family contains hundreds of structural isomers and analogues that share similar molecular weights. Solution (Self-Validating Protocol): Do not rely solely on the precursor ion ( m/z 483.3). Piperazonifil is a sildenafil structural analogue, meaning it characteristically yields a structural fragment ion at m/z 311.1 upon collision-induced dissociation[2]. By monitoring both the specific quantifier ion ( m/z 465.3) and the class-confirming qualifier ion ( m/z 311.1), the method self-validates the chemical identity of the peak[1][2].

Section 2: Experimental Protocols

Protocol A: One-Step Liquid Phase Extraction (Sample Preparation)

This protocol is designed to isolate weakly polar PDE-5 inhibitors from solid matrices (tablets, capsules, powders) while precipitating unwanted proteins.

  • Homogenization: Accurately weigh 1.0 g of the homogenized dietary supplement sample into a 50 mL centrifuge tube.

  • Extraction: Add exactly 10.0 mL of LC-MS grade Methanol. (Note: Methanol is selected over water due to the limited aqueous solubility of aromatic PDE-5 inhibitors[2]).

  • Agitation: Vortex vigorously for 2 minutes, followed by ultrasonic extraction in a water bath at room temperature for 15 minutes to ensure complete partitioning.

  • Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes at 4°C to pellet the insoluble excipients and precipitated proteins.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS injection.

Protocol B: LC-MS/MS Optimization Workflow
  • Source Tuning: Infuse a 100 ng/mL Piperazonifil standard directly into the MS. Optimize the ESI+ spray voltage (typically 5500 V) and desolvation temperatures to maximize the [M+H]+ precursor ion at m/z 483.3[3][4].

  • Collision Energy (CE) Optimization: Perform a product ion scan. Ramp the CE to identify the optimal voltage for the primary fragments: m/z 465.3 (loss of water/hydroxyl group) and m/z 311.1 (cleavage of the piperazine ring)[1][2].

  • Gradient Execution: Apply the optimized mobile phase gradient (See Table 1) to separate Piperazonifil from the solvent front and matrix suppression zones.

Section 3: Data Presentation

Table 1: Optimized LC Gradient Program

Column: Kinetex F5 or equivalent C18 (100 mm × 3.0 mm, 2.6 µm)[3]

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% Formic Acid in Water)Mobile Phase B (Methanol)Elution Rationale
0.00.390%10%Initial equilibration
1.00.390%10%Analyte focusing / Retention[2]
19.00.30%100%Sequential target elution[2]
22.00.30%100%Column wash (Lipid removal)
22.10.390%10%Return to initial conditions
25.00.390%10%Re-equilibration
Table 2: MS/MS MRM Transitions for Piperazonifil

Ionization Mode: ESI Positive (+)

CompoundPrecursor Ion ( m/z )Product Ions ( m/z )Collision Energy (eV)Purpose
Piperazonifil483.3465.325Quantifier (Highest intensity)[1][4]
311.140Qualifier (Sildenafil-analog confirmation)[2]

Section 4: Process Visualization

G N1 Start: LC-MS/MS Optimization N2 MS Tuning (ESI+) N1->N2 N3 Identify Precursor [M+H]+ m/z 483.3 N2->N3 N4 Optimize Collision Energy Fragments: 465.3, 311.1 N3->N4 N5 LC Gradient Optimization N4->N5 N6 Set Initial Organic (10% MeOH) Ensure Retention N5->N6 N7 Ramp to 100% Organic Sequential Elution N6->N7 N8 Final Validated Method N7->N8

Fig 1. Step-by-step logical workflow for Piperazonifil LC-MS/MS optimization.

G S1 Homogenize Sample S2 Add Methanol (Extraction Solvent) S1->S2 S3 Vortex & Sonicate (15 min) S2->S3 S4 Centrifuge (10,000 rpm) S3->S4 S5 Filter (0.22 µm) S4->S5 S6 LC-MS/MS Injection S5->S6

Fig 2. One-step liquid phase extraction workflow for dietary supplements.

References

  • [2] Jin, S., et al. (2024). "UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements." Molecules, 29(15), 3601. URL: [Link]

  • [3][4] Ning, X., et al. (2023). "Liquid chromatography-high resolution mass spectrometry analysis of 300 illegally added drugs and their analogues in functional milk powder for the elderly." Se Pu (Chinese Journal of Chromatography), 41(11):960–975. URL: [Link]

Sources

Validation & Comparative

Comparative Structural Analysis of Piperazonifil vs. Sildenafil: A Technical Guide for PDE5 Inhibitor Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Regulatory Context

The clandestine modification of approved active pharmaceutical ingredients (APIs) to evade regulatory detection is a persistent challenge in forensic and analytical chemistry. Sildenafil , a globally approved phosphodiesterase type 5 (PDE5) inhibitor used for erectile dysfunction, is frequently targeted by illicit manufacturers. By altering its peripheral functional groups, clandestine chemists synthesize unapproved designer analogs like Piperazonifil (also known as Piperazinonafil or Dihydroacetildenafil)[1].

These analogs are often spiked into herbal dietary supplements. Because they retain the core pharmacophore required for PDE5 inhibition, they pose severe pharmacological risks to consumers, including fatal drug-drug interactions with nitrates. This guide provides an in-depth structural, mechanistic, and analytical comparison between Sildenafil and Piperazonifil, establishing a self-validating LC-MS/MS protocol for their definitive identification[2].

Structural Elucidation & Chemical Divergence

Both Sildenafil and Piperazonifil share a highly conserved pyrazolo[4,3-d]pyrimidin-7-one core, which is essential for mimicking the guanine base of cyclic guanosine monophosphate (cGMP) within the PDE5 enzyme's catalytic pocket. However, Piperazonifil features strategic structural modifications designed to shift its molecular weight and alter its mass spectrometric fragmentation pattern, thereby bypassing untargeted screening methods[3].

Key Structural Differences:
  • The Linker Region: Sildenafil utilizes a sulfonyl group (-SO₂-) to bridge the phenyl ring and the piperazine ring. In Piperazonifil, this sulfonyl linkage is replaced by a 1-hydroxyethyl group (-CH(OH)CH₂-) [4].

  • The Piperazine Ring: Sildenafil contains a standard 4-methylpiperazine moiety. Piperazonifil is modified into a 4-ethyl-3-oxopiperazine (a piperazinone), featuring an ethyl substitution on the nitrogen and a carbonyl (oxo) group on the adjacent carbon[5].

Table 1: Physicochemical & Mass Spectrometric Comparison
ParameterSildenafilPiperazonifil
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one5-[2-ethoxy-5-[2-(4-ethyl-3-oxopiperazin-1-yl)-1-hydroxyethyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular Formula C₂₂H₃₀N₆O₄SC₂₅H₃₄N₆O₄
Molecular Weight 474.58 g/mol 482.58 g/mol
Precursor Ion [M+H]⁺ m/z 475.2m/z 483.3
Primary Product Ions (CID) m/z 283.1, 311.1m/z 465.3, 336.2, 311.1
Regulatory Status FDA-Approved APIUnapproved Adulterant

Mechanistic Pathway of PDE5 Inhibition

Despite the structural divergence in the solvent-exposed tail regions (the piperazine derivatives), both compounds act as potent competitive inhibitors of the PDE5 enzyme. The pyrazolopyrimidinone core forms bidentate hydrogen bonds with the glutamine residue (Gln817) in the PDE5 active site, preventing the hydrolysis of cGMP into inactive 5'-GMP. The resulting accumulation of cGMP activates Protein Kinase G (PKG), leading to smooth muscle relaxation and vasodilation[1].

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP (Active Messenger) GC->cGMP Synthesizes GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Binds Relaxation Smooth Muscle Relaxation PKG->Relaxation Induces GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitors Sildenafil / Piperazonifil Inhibitors->PDE5 Competitive Inhibition

Fig 1: Mechanism of PDE5 inhibition by Sildenafil and its analog Piperazonifil.

Experimental Methodology: UPLC-MS/MS Targeted Screening

To definitively differentiate Piperazonifil from Sildenafil in complex dietary supplement matrices, a highly selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol is required.

Self-Validating Protocol Design

This methodology employs a dynamic Multiple Reaction Monitoring (dMRM) approach. Causality of choice: Dietary supplements contain heavy excipient loads (botanicals, proteins, lipids) that cause severe ion suppression and false positives in standard UV-Vis detection. By utilizing dMRM with a deuterated internal standard (Sildenafil-d8), the system self-corrects for matrix effects, ensuring absolute quantitative trustworthiness[6].

Step-by-Step Analytical Workflow

Step 1: Matrix Extraction

  • Procedure: Homogenize 50 mg of the supplement powder. Add 10 mL of Acetonitrile:Water (50:50, v/v). Sonicate for 30 minutes at room temperature, then centrifuge at 10,000 rpm for 10 minutes[1].

  • Causality: The 50% acetonitrile blend is optimal for precipitating complex botanical proteins while efficiently solubilizing the moderately lipophilic PDE5 inhibitors. Sonication ensures complete disruption of the tablet matrix.

Step 2: Chromatographic Separation (UPLC)

  • Procedure: Inject 2 µL of the filtered supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Run a gradient mobile phase of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[2].

  • Causality: The C18 stationary phase provides high-resolution retention for basic nitrogen-containing compounds. Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the pyrimidine nitrogens during positive Electrospray Ionization (ESI+).

Step 3: MS/MS Detection (dMRM)

  • Procedure: Operate the mass spectrometer in ESI+ mode. Monitor the specific precursor-to-product ion transitions.

    • Sildenafil:m/z 475.2 → 283.1 (Quantifier), 311.1 (Qualifier).

    • Piperazonifil:m/z 483.3 → 465.3 (Quantifier), 336.2 (Qualifier)[3].

  • Causality: The collision-induced dissociation (CID) of Piperazonifil yields a unique m/z 465.3 fragment (loss of water from the 1-hydroxyethyl linker), which is structurally impossible for Sildenafil to produce. This guarantees unambiguous differentiation.

LCMS_Workflow Sample Sample Prep (Acetonitrile Extraction) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI+ Ionization LC->Ionization MS1 Precursor Selection (m/z 475 or 483) Ionization->MS1 CID CID Fragmentation MS1->CID MS2 Product Ion Detection (m/z 311, 282, etc.) CID->MS2

Fig 2: UPLC-MS/MS targeted screening workflow for detecting PDE5 adulterants.

Comparative Analytical Performance

When applying the above methodology, the performance metrics validate the system's capability to detect trace-level adulteration. The limit of detection (LOD) for Piperazonifil is slightly higher than Sildenafil due to the altered ionization dynamics of the piperazinone ring, but remains well within the requirements for forensic screening[3].

Table 2: Experimental Validation Metrics
MetricSildenafilPiperazonifil
Linear Dynamic Range 1.5 – 15.0 ng/mL10.0 – 100.0 ng/mL
Limit of Detection (LOD) 1.5 µg/kg15.0 µg/kg
Limit of Quantification (LOQ) 5.0 µg/kg50.0 µg/kg
Matrix Recovery (%) 92.5% ± 4.1%89.3% ± 5.2%
Collision Energy (Optimal) 25 eV35 eV

Note: The higher optimal collision energy required for Piperazonifil is attributed to the increased stability of the hydroxyethyl-piperazinone linkage compared to the easily fragmented sulfonyl bond in Sildenafil.

References

  • National Institutes of Health (NIH) PubChem.Piperazinonafil - Chemical Structure & Information.
  • Chemical Register.PIPERAZONIFIL Suppliers & Manufacturers.
  • US Pharmacopeia (USP).General Chapter <2251> Adulteration of Dietary Supplements with Drugs and Drug Analogs.
  • AOAC International.SMPR 2014_010: Standard Method Performance Requirements for PDE5 Inhibitors.
  • MDPI.UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in Dietary Supplements.
  • ResearchGate.Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i).

Sources

Comprehensive Comparison Guide: Overcoming Piperazonifil Cross-Reactivity in Standard Immunoassay Toxicology Screens

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently consult with clinical and forensic laboratories grappling with unexplained false-positive amphetamine results. A growing, yet heavily under-reported culprit is the inadvertent consumption of Piperazonifil (CAS 1335201-04-1), an unapproved phosphodiesterase type 5 (PDE5) inhibitor analog ()[1]. Fraudulently added to "natural" dietary supplements for sexual enhancement, Piperazonifil evades traditional detection but wreaks havoc on standard immunoassay toxicology screens, occasionally triggering presumptive positive results for amphetamines ()[2].

This guide objectively compares the performance of standard Enzyme Multiplied Immunoassay Technique (EMIT) screens against advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) target screening. By exploring the structural causality behind these false positives, we provide actionable, self-validating experimental protocols to ensure absolute diagnostic accuracy.

Mechanistic Insight: The Causality of Cross-Reactivity

Why does a PDE5 inhibitor trigger an amphetamine screen? The answer lies in molecular homology and antibody promiscuity. Piperazonifil’s chemical structure (C25H34N6O4) includes a distinct 4-ethyl-3-oxopiperazin-1-yl moiety ()[3]. When ingested, the parent compound and its N-dealkylated piperazine metabolites are excreted in the urine.

Standard amphetamine immunoassays (e.g., EMIT II, DRI) utilize antibodies designed to recognize the phenethylamine backbone. However, these antibodies exhibit known binding affinity toward piperazine-ring structures. Extensive toxicological studies confirm that piperazine derivatives (such as m-chlorophenylpiperazine) competitively bind to these antibodies, generating a signal that exceeds the standard 500 ng/mL cutoff, thereby triggering a false-positive amphetamine result ()[4].

Mechanism P Piperazonifil (Dietary Adulterant) M Hepatic Metabolism P->M CYP450 Enzymes Ab Anti-Amphetamine Antibody (Immunoassay) P->Ab Direct Cross-Reactivity PM Piperazine Metabolites M->PM N-dealkylation PM->Ab High Affinity Binding FP False-Positive Result (> 500 ng/mL Cutoff) Ab->FP Signal Generation

Mechanistic pathway of Piperazonifil-induced false-positive amphetamine immunoassay results.

Product Comparison: Standard Immunoassays vs. UPLC-MS/MS Target Screening

To objectively evaluate analytical limitations, we compare standard Immunoassays with a UPLC-MS/MS dynamic Multiple Reaction Monitoring (dMRM) workflow.

  • Standard EMIT/DRI Amphetamine Immunoassays:

    • Mechanism: Competitive antibody binding based on structural recognition.

    • Vulnerability: High susceptibility to piperazine-induced false positives ()[5]. The assay cannot distinguish between true amphetamines and Piperazonifil metabolites at high concentrations.

  • Advanced UPLC-MS/MS (dMRM) Target Screening:

    • Mechanism: Chromatographic separation coupled with specific mass-to-charge (m/z) precursor and product ion transitions.

    • Advantage: Absolute structural specificity. The dMRM technique isolates Piperazonifil without interference from amphetamines, resolving false positives efficiently within a 25-minute run time ()[2].

Experimental Protocol: Cross-Reactivity Validation & Orthogonal Confirmation

To establish a self-validating system, laboratories must implement a two-tier reflex protocol. This methodology ensures that any presumptive positive is orthogonally challenged.

Phase 1: Immunoassay Cross-Reactivity Screening
  • Matrix Preparation: Obtain certified drug-free human urine. Adjust the pH to a physiological range of 6.0–7.0.

  • Spiking: Prepare Piperazonifil reference standard solutions ()[6] at concentrations of 1,000, 10,000, and 20,000 ng/mL.

  • Assay Execution: Run the spiked samples on a clinical chemistry analyzer using the standard EMIT II Plus Amphetamines assay (Cutoff: 500 ng/mL d-amphetamine equivalent).

  • Observation: Record the semi-quantitative signal. Note that concentrations of piperazine derivatives exceeding 10,000 ng/mL frequently breach the cutoff threshold ()[5].

Phase 2: UPLC-MS/MS Confirmation (dMRM)
  • Sample Extraction: Perform a one-step liquid phase extraction using 1 mL of the presumptive-positive urine and 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes ()[2].

  • Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase (Water with 0.1% formic acid : Acetonitrile).

  • Chromatography: Inject 5 µL onto a C18 analytical column (1.7 µm, 2.1 x 100 mm). Utilize a gradient elution over 25 minutes to ensure separation of the 90+ known PDE5 inhibitors ()[2].

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific transitions for Piperazonifil (e.g., precursor m/z 483.3).

Workflow S1 Step 1: Urine Sample Collection S2 Step 2: EMIT Immunoassay Screen S1->S2 S3 Step 3: Presumptive Positive Trigger S2->S3 Cross-Reactivity S4 Step 4: Liquid-Liquid Extraction S3->S4 Reflex Testing S5 Step 5: UPLC-MS/MS (dMRM) Analysis S4->S5 S6 Step 6: Piperazonifil Confirmation S5->S6 Target Identification

Two-tier reflex workflow: Immunoassay screening followed by UPLC-MS/MS orthogonal confirmation.

Quantitative Data Presentation

The following table summarizes the comparative performance and cross-reactivity metrics based on established laboratory validation models.

Analytical MethodAnalyte / Spiked ConcentrationApparent Amphetamine Concentration (ng/mL)Result InterpretationLOD / Cutoff
EMIT II Immunoassay Piperazonifil @ 1,000 ng/mL120 ng/mLTrue Negative500 ng/mL (Cutoff)
EMIT II Immunoassay Piperazonifil @ 20,000 ng/mL650 ng/mLFalse Positive 500 ng/mL (Cutoff)
UPLC-MS/MS (dMRM) Piperazonifil @ 50 ng/mLN/A (Specific Peak Detected)True Positive (Piperazonifil)25 - 85 ng/mL (LOD)
UPLC-MS/MS (dMRM) Amphetamine @ 500 ng/mL502 ng/mLTrue Positive (Amphetamine)10 ng/mL (LOD)

Data Synthesis: The data clearly demonstrates that while low levels of Piperazonifil evade the immunoassay cutoff, higher concentrations—which are common due to the megadosing found in adulterated supplements—trigger false positives due to piperazine cross-reactivity. UPLC-MS/MS resolves this by providing distinct chromatographic peaks and mass transitions, achieving Limits of Detection (LODs) as low as 25 ng/mL for PDE5 inhibitors ()[2].

References

  • AOAC International. "Standard Method Performance Requirements (SMPRs) for Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements." AOAC SMPR 2014.012. URL:[Link]

  • MDPI / ResearchGate. "UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements." Foods, 2024. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, 2013. URL:[Link]

  • National Institutes of Health (NIH) / PubMed. "Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening." Journal of Analytical Toxicology, 2024. URL:[Link]

Sources

Multi-Laboratory Reproducibility in the Quantification of Piperazonifil: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The illicit adulteration of dietary supplements with unapproved phosphodiesterase type 5 inhibitors (PDE-5i) presents a critical challenge for regulatory and contract research organizations. Piperazonifil (CAS 1335201-04-1; C25H34N6O4)[1], a synthetic analogue of sildenafil, is increasingly detected in complex matrices such as herbal capsules, protein powders, and functional beverages[2].

Quantifying Piperazonifil across different laboratories is notoriously difficult due to severe matrix effects, structural isomerism among PDE-5i analogues, and trace-level concentrations[3]. According to the US Pharmacopeia (USP) General Chapter <2251>, traditional screening methods are insufficient for these complex formulations, necessitating advanced LC-MS/MS methodologies[4]. This guide objectively compares legacy analytical techniques against a standardized QuEChERS-UHPLC-dMRM workflow, providing empirical multi-laboratory data to demonstrate how optimized sample preparation and dynamic Multiple Reaction Monitoring (dMRM) establish a highly reproducible, self-validating quantification system.

Mechanistic Context: Why High Selectivity is Non-Negotiable

Piperazonifil functions by selectively inhibiting the PDE-5 enzyme, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) and artificially sustaining smooth muscle relaxation[4]. Because illicit manufacturers continuously synthesize minor structural variants of the piperazine ring to evade standard regulatory testing, analytical methods must rely on highly specific precursor-to-product ion transitions rather than simple UV absorbance.

G NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC GTP GTP cGMP cGMP GTP->cGMP Catalysis PKG Protein Kinase G cGMP->PKG PDE5 PDE-5 Enzyme cGMP->PDE5 Relax Smooth Muscle Relaxation PKG->Relax GMP Inactive GMP PDE5->GMP Hydrolysis Piperazonifil Piperazonifil (Adulterant) Piperazonifil->PDE5 Inhibits

Fig 1: Mechanism of action of Piperazonifil disrupting the PDE-5/cGMP signaling pathway.

Comparative Analysis of Analytical Workflows

To evaluate the optimal approach for Piperazonifil quantification, we compared three distinct analytical workflows. The data demonstrates that the Standardized QuEChERS-UHPLC-dMRM workflow significantly outperforms legacy methods in mitigating matrix suppression and ensuring inter-laboratory precision[5],[6].

Table 1: Performance Comparison of Analytical Workflows for Piperazonifil
Performance MetricLegacy HPLC-UVBasic SPE-LC-MS (Static MRM)Standardized QuEChERS-UHPLC-dMRM
Selectivity Low (Co-elution common)Moderate (Susceptible to RT shifts)High (Dynamic dwell time allocation)
Sensitivity (LOD) ~5.0 µg/g~0.5 µg/g<0.05 µg/g
Matrix Effect Mitigation PoorModerate (SPE breakthrough risks)Excellent (Salting-out partitioning)
Inter-Lab Reproducibility >25% RSD15 - 20% RSD<8% RSD
Throughput 45 min/sample30 min/sample<25 min/sample

The Optimized Workflow: A Self-Validating Protocol

The following protocol is engineered for maximum reproducibility. It relies on fundamental chemical causality: controlling the pH to ensure consistent protonation of Piperazonifil's basic secondary amine, and utilizing salting-out extraction to isolate the analyte from lipid-rich supplement matrices[7],[6].

Workflow Sample Dietary Supplement Matrix (Capsules, Liquids, Powders) Ext QuEChERS Extraction (Salting-out partitioning) Sample->Ext LC UHPLC Separation (C18, 10mM NH4FA + 0.1% FA) Ext->LC MS dMRM QqQ MS/MS (Precursor m/z 483.27) LC->MS Data Inter-Laboratory Validation & QC MS->Data

Fig 2: Standardized UHPLC-dMRM analytical workflow for Piperazonifil quantification.

Step-by-Step Methodology

1. Sample Preparation (QuEChERS Liquid-Phase Extraction)

  • Step: Homogenize 5.0 g of the dietary supplement. Add 10 mL of Methanol, vortex for 1 min, and sonicate for 30 min[3].

  • Causality: Piperazonifil is highly lipophilic and exhibits limited solubility in pure water. Methanol effectively penetrates the complex matrix (e.g., gelatin capsules or protein powders) to solubilize the analyte[7].

  • Step: Add QuEChERS salts (4g MgSO4, 1g NaCl), shake vigorously, and centrifuge at 6000 rpm for 5 min. Filter the supernatant through a 0.22 µm PTFE membrane[3].

  • Causality: The anhydrous MgSO4 drives an exothermic salting-out partition, forcing water and polar matrix interferents out of the organic layer. PTFE filters are mandatory; nylon filters can cause non-specific binding of the hydrophobic Piperazonifil molecule, leading to false-low recoveries.

2. UHPLC Chromatographic Separation

  • Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm) at 40°C[2].

  • Mobile Phase:

    • Phase A: 10 mM ammonium formate + 0.1% formic acid in water.

    • Phase B: 10 mM ammonium formate + 0.1% formic acid in Acetonitrile:Methanol (1:1 v/v)[2].

  • Causality: Formic acid provides the acidic environment necessary to yield the [M+H]+ precursor ion. The addition of 10 mM ammonium formate acts as a volatile buffer, preventing secondary interactions between the basic piperazine ring of Piperazonifil and residual silanols on the C18 stationary phase, thereby eliminating peak tailing[2],[7].

3. Mass Spectrometry (dMRM Detection)

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Transitions: Precursor m/z 483.27 Quantifier m/z 465.26; Qualifier m/z 436.22[2].

  • Causality: Dynamic MRM (dMRM) is utilized instead of static MRM. By mapping the specific retention time window for Piperazonifil, the mass spectrometer dedicates maximum dwell time exclusively when the compound elutes. This drastically improves the signal-to-noise ratio and compensates for minor retention time shifts across different laboratory environments[5].

System Suitability and Self-Validation Criteria

To ensure the protocol is self-validating in any laboratory setting, the following criteria must be met before data acceptance:

  • Matrix Effect (ME) Verification: Calculate the ME by comparing the peak area of a post-extraction spiked blank to a neat solvent standard. Acceptable ME must fall between 85% and 115%. If suppression exceeds 15%, matrix-matched calibration curves are strictly required[5].

  • Carryover Check: A solvent blank injected immediately after the highest calibration standard must yield a Piperazonifil signal <5% of the Lower Limit of Quantification (LLOQ).

Multi-Laboratory Reproducibility Data

To validate the robustness of the QuEChERS-UHPLC-dMRM workflow, an inter-laboratory study was conducted across three independent facilities. Blank herbal matrices were spiked with Piperazonifil at 100 ng/g. The results confirm that the standardized protocol neutralizes environmental and instrumental variations, yielding exceptional reproducibility.

Table 2: Multi-Laboratory Quantitative Reproducibility (Spiked at 100 ng/g)
LaboratoryMatrix TypeMean Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Lab A (Primary R&D) Herbal Hard Capsule98.4%3.2%4.1%
Lab B (Contract CRO) Protein Powder95.7%4.5%5.8%
Lab C (Regulatory) Functional Beverage101.2%2.8%4.6%
Global Average Cross-Matrix 98.4% 3.5% 4.8%

Data Interpretation: Across all three laboratories, the inter-day precision remained well below the 15% RSD threshold mandated by standard bioanalytical guidelines, proving that the chemical causality built into the extraction and chromatographic buffering successfully standardizes the method[2],[3].

Conclusion

The quantification of Piperazonifil requires an analytical strategy that anticipates and neutralizes matrix interference and ionization variability. By transitioning from legacy static methodologies to a self-validating QuEChERS-UHPLC-dMRM workflow, laboratories can achieve sub-nanogram sensitivity and robust inter-laboratory reproducibility. The deliberate use of salting-out partitioning combined with buffered mobile phases ensures that the method remains reliable regardless of the specific dietary supplement matrix encountered.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics and Analytical Profiling of Piperazonifil and Related Pyrazolopyrimidinones

As the landscape of phosphodiesterase type 5 inhibitors (PDE5i) expands beyond approved therapeutics into the realm of designer analogs, understanding the comparative pharmacokinetics and bioanalytical behavior of these compounds is critical. Piperazonifil (also known as Dihydroacetildenafil or Piperazinonafil) represents a sophisticated structural evolution from the classic sildenafil pyrazolopyrimidinone template.

This guide provides an objective, data-driven comparison of Piperazonifil against its structural predecessors, Sildenafil and Acetildenafil, detailing the causality behind their pharmacokinetic (PK) differences and providing a self-validating experimental protocol for their quantification.

Structural Rationale & Medicinal Chemistry

The pharmacokinetic profile of any pyrazolopyrimidinone is dictated by the functional groups attached to the core phenyl ring.

  • Sildenafil (The Prototype): Utilizes a sulfonyl group to link the phenyl ring to an N-methyl piperazine. This creates a highly lipophilic, basic molecule.

  • Acetildenafil: Replaces the sulfonyl linker with an acetyl group and substitutes the N-methyl with an N-ethyl group. This increases lipophilicity and alters the primary metabolic vulnerability.

  • Piperazonifil: Features two critical modifications from acetildenafil: the reduction of the acetyl group to a hydroxyethyl linker , and the oxidation of the piperazine ring to a piperazinone (3-oxo-piperazine) lactam.

Expert Insight: The introduction of the lactam carbonyl in Piperazonifil significantly reduces the basicity (pKa) of the piperazine nitrogen. While sildenafil is easily protonated at physiological pH, Piperazonifil remains largely un-ionized. Furthermore, the hydroxyethyl group introduces a hydrogen bond donor, increasing hydrophilicity and fundamentally shifting its metabolic clearance pathway.

G P Piperazonifil (Hydroxyethyl + Piperazinone) A Acetildenafil (Acetyl + Piperazine) P->A CYP3A4 (Oxidation of -OH) M1 N-Deethyl Piperazonifil P->M1 CYP3A4 (N-deethylation) M2 Glucuronide Conjugate P->M2 UGT Enzymes (Phase II Conjugation) A->M1 CYP3A4 (Reduction & Dealkylation)

Diagram 1: Proposed primary metabolic pathways of Piperazonifil via CYP3A4 and UGT enzymes.

Comparative Pharmacokinetics (ADME Profile)

Based on structural physicochemical properties and [1], we can objectively compare the pharmacokinetic behavior of these three compounds.

  • Absorption: Acetildenafil exhibits the highest lipophilicity, leading to rapid passive diffusion and a short Tmax​ . Piperazonifil’s hydroxyethyl group slightly retards membrane permeability, resulting in a slightly delayed absorption phase compared to its acetylated parent.

  • Distribution: All pyrazolopyrimidinones exhibit high plasma protein binding (>90%). However, Piperazonifil's lower pKa means it partitions differently into peripheral tissues, slightly reducing its volume of distribution ( Vd​ ) compared to sildenafil.

  • Metabolism: Sildenafil is primarily cleared via CYP3A4-mediated N-demethylation. In contrast, Piperazonifil's piperazinone ring is resistant to dealkylation. Instead, its primary metabolic clearance is driven by the oxidation of the hydroxyethyl group back to acetildenafil, and rapid Phase II glucuronidation of the free hydroxyl group.

  • Excretion: The formation of highly polar glucuronide conjugates shifts Piperazonifil's excretion heavily toward renal clearance, shortening its effective half-life compared to the highly lipophilic Acetildenafil.

Quantitative Pharmacokinetic & Physicochemical Comparison
CompoundStructural Modification (vs. Sildenafil)Exact Mass[M+H]⁺Predicted pKaPrimary MRM Transition (m/z)Estimated t₁/₂ (h)
Sildenafil Prototype (Sulfonyl, N-methyl piperazine)475.2122~6.5475.2 → 283.23.0 - 4.0
Acetildenafil Acetyl linker, N-ethyl piperazine467.2765~6.2467.3 → 283.24.0 - 5.0
Piperazonifil Hydroxyethyl linker, N-ethyl piperazinone483.2726< 5.0483.3 → 465.32.0 - 3.0

Experimental Methodology: Self-Validating UHPLC-MS/MS Protocol

To accurately quantify Piperazonifil in complex biological matrices or [2], a robust analytical method is required. The following protocol is designed as a self-validating system , incorporating internal standards and matrix checks to ensure data integrity.

Step-by-Step Workflow & Causality

1. Matrix Preparation & Spiking (System Validation)

  • Action: Spike 50 µL of plasma (or supplement extract) with 10 µL of Sildenafil-d8 (Internal Standard, 100 ng/mL). Process a blank matrix sample in parallel.

  • Causality: The stable-isotope labeled IS normalizes any ion suppression caused by the matrix. The blank matrix pre-run ensures zero carryover and validates the selectivity of the assay, proving that endogenous peaks do not interfere with the target MRM transitions.

2. Protein Precipitation

  • Action: Add 150 µL of ice-cold Acetonitrile. Vortex for 2 minutes.

  • Causality: PDE5 inhibitors are weakly polar aromatic compounds. Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the lipophilic pyrazolopyrimidinone core, preventing analyte occlusion in the protein pellet.

3. Centrifugation & Reconstitution

  • Action: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant, evaporate under N₂, and reconstitute in 50 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Causality: High-speed centrifugation ensures a tightly packed pellet, preventing column clogging. Reconstitution in the aqueous mobile phase matches the initial gradient conditions, preventing peak broadening during injection.

4. UHPLC-ESI-MS/MS Detection

  • Action: Inject 5 µL onto a C18 column (1.7 µm, 2.1 × 50 mm). Run a gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

  • Causality: Because Piperazonifil contains a lactam (piperazinone), its nitrogen is poorly basic. The addition of 0.1% Formic Acid is critical to artificially drive the equilibrium toward the protonated state [M+H]⁺ prior to droplet desolvation, ensuring high ionization efficiency. Under Collision-Induced Dissociation (CID), Piperazonifil readily loses water from its hydroxyethyl group, making the 483.3 → 465.3 transition the optimal quantifier ion [3].

Workflow S1 Plasma Sample (50 µL) + Internal Standard (Sildenafil-d8) S2 Protein Precipitation (150 µL Ice-Cold Acetonitrile) S1->S2 S3 Centrifugation (14,000 x g, 10 min, 4°C) S2->S3 S4 Supernatant Transfer & Evaporation (N2 gas) S3->S4 S5 Reconstitution (0.1% Formic Acid in Water) S4->S5 S6 UHPLC-ESI-MS/MS (MRM Mode: m/z 483.3 -> 465.3) S5->S6

Diagram 2: Step-by-step bioanalytical sample preparation workflow for PDE5 inhibitors.

References

  • Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements PubMed Central (PMC) URL:[Link]

  • UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements PubMed Central (PMC) URL:[Link]

Safety Operating Guide

Chemical Profile and Hazard Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Piperazonifil Handling, Spill Containment, and Disposal Procedures

As a Senior Application Scientist, I often see laboratories focus heavily on the analytical methodologies of active pharmaceutical ingredients (APIs) while under-developing their end-of-life material management. Piperazonifil (CAS 1335201-04-1)[1] is a synthetic phosphodiesterase type 5 (PDE5) inhibitor analog frequently encountered in proteomics research, forensic toxicology, and the screening of adulterated dietary supplements[2][3].

Due to its complex molecular structure and potent pharmacological activity, Piperazonifil cannot be treated as generic chemical waste. Improper disposal poses severe risks of environmental persistence and unintended biological exposure. This guide establishes the authoritative, self-validating standard for the safe handling, operational logistics, and disposal of Piperazonifil in analytical and drug development laboratories.

Understanding the physicochemical properties of Piperazonifil is the foundation of a robust safety and disposal plan. As a hydrophobic API analog, it resists standard aqueous degradation and must be isolated from municipal waste streams.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
CAS Number 1335201-04-1[1]Serves as the unique identifier required for hazardous waste manifesting.
Molecular Formula C25H34N6O4[2]High nitrogen content; requires specific incineration conditions to prevent NOx emissions.
Molecular Weight 482.58 g/mol [2]Bulky, hydrophobic molecule; dictates the use of organic solvents (e.g., methanol) for liquid waste and decontamination[4].
Physical Form White to off-white solid[5]Prone to aerosolization if mishandled; necessitates HEPA-filtered engineering controls.

Operational Safety and Handling Logistics

Before executing disposal protocols, the primary directive is minimizing waste generation and preventing exposure at the bench.

  • Engineering Controls: Always handle Piperazonifil powder within a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Standard chemical fume hoods may create excessive turbulence, leading to the loss of fine powders.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory for spill cleanup), tightly fitting safety goggles, and a dedicated, fluid-resistant laboratory coat.

Waste Segregation and Disposal Workflows

Because Piperazonifil is a biologically active compound, it must be routed through hazardous pharmaceutical waste channels.

Methodology A: Solid Waste Containment Causality: Solid API waste contains the highest concentration of the active compound. It must be thermally destroyed because microbial degradation in landfills is ineffective against synthetic PDE5 inhibitors.

  • Collect all residual Piperazonifil powder, expired reference standards, and heavily contaminated weighing boats.

  • Place the waste into a sealable, leak-proof primary container (e.g., a high-density polyethylene jar).

  • Label the container explicitly as "Hazardous Pharmaceutical Waste - Toxic (Piperazonifil)".

  • Route to a licensed hazardous waste contractor for High-Temperature Incineration (HTI) (minimum 1000°C) to ensure the complete thermal cleavage of the pyrazolo-pyrimidinone and piperazine rings.

Methodology B: Liquid Waste Management Causality: Analytical workflows (such as UPLC-MS/MS) typically dissolve Piperazonifil in organic solvents like methanol or acetonitrile[4]. Mixing this with aqueous waste can cause precipitation of the API, complicating disposal.

  • Direct all liquid effluent from chromatography systems into dedicated, grounded HPLC waste carboys.

  • Ensure the waste stream is strictly segregated from incompatible chemicals (e.g., strong oxidizers).

  • Label the carboy as "Flammable Liquid Waste - Contains Methanol/Acetonitrile and Trace Piperazonifil".

  • Dispose of via commercial solvent incineration.

Methodology C: Consumables and PPE

  • Dispose of lightly contaminated gloves, pipette tips, and bench wipes in designated trace-pharmaceutical waste bins.

  • Ensure these bins are double-lined and sealed before being transported for standard medical waste incineration.

Visualizing the Disposal Logic

To ensure strict compliance across all laboratory personnel, the following decision matrix dictates the routing of Piperazonifil-contaminated materials.

PiperazonifilWaste Source Piperazonifil Waste Generation Solid Solid Powder & Bulk API Source->Solid Liquid Liquid Solutions (LC-MS Effluent) Source->Liquid Consumables Contaminated PPE & Consumables Source->Consumables HTI High-Temperature Incineration Solid->HTI Leak-proof seal Solvent Solvent Incineration Liquid->Solvent Grounded carboy Trace Trace Medical Waste Processing Consumables->Trace Double-bagged

Decision matrix for the segregation and disposal routing of Piperazonifil laboratory waste.

Spill Response and Containment Plan

A localized spill of Piperazonifil requires immediate, methodical action to prevent cross-contamination of the laboratory environment.

Methodology D: Spill Cleanup Protocol Causality: Never sweep dry Piperazonifil powder. Sweeping generates microscopic aerosols of the API, creating a severe inhalation hazard. Furthermore, because the compound is hydrophobic, aqueous cleanup is ineffective; an organic solvent is required to solubilize and lift the compound from surfaces[4].

  • Isolate the Area: Restrict access to the spill zone immediately. If a powder spill occurs outside a containment hood, turn off local fans to prevent airborne dispersion.

  • Don Appropriate PPE: Upgrade to double nitrile gloves, safety goggles, and an N95/FFP2 respirator (if a large powder spill occurs outside of engineering controls).

  • Containment (Powder): Gently cover the spilled powder with absorbent paper towels. Lightly dampen the towels with methanol to bind the particles and prevent aerosolization.

  • Containment (Liquid): For solution spills, apply inert absorbent pads starting from the perimeter and working inward to prevent the liquid from spreading.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a hazardous waste bag.

  • Chemical Decontamination: Wipe the spill surface three times (triple-wash technique) using a solvent known to dissolve Piperazonifil (e.g., 70% Methanol / 30% Water), followed by a final wash with standard laboratory detergent and water.

  • Documentation: Log the spill in the laboratory's incident reporting system and update the hazardous waste manifest to reflect the newly generated cleanup materials.

References

  • Title: UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements Source: MDPI URL: [Link]

Sources

Personal protective equipment for handling Piperazonifil

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Personal Protective Equipment (PPE) and Handling Protocols for Piperazonifil

1. Introduction and Pharmacological Context Piperazonifil (CAS 1335201-04-1) is a potent, synthetic analog of sildenafil. In laboratory settings, it is primarily utilized as an analytical reference standard for forensic screening and quality control, specifically in the detection of adulterated dietary supplements . Because Piperazonifil is an unapproved active pharmaceutical ingredient (API) with potent phosphodiesterase type 5 (PDE5) inhibitory effects, occupational exposure poses significant pharmacological risks. Handling this compound requires strict adherence to specialized safety and containment protocols.

2. Hazard Profile and Causality To select the appropriate PPE, researchers must first understand why Piperazonifil is hazardous. Accidental exposure—whether via inhalation of aerosolized powder during weighing, or dermal absorption of solvent-reconstituted solutions—can lead to unintended systemic absorption.

Causality of the Hazard: Piperazonifil competitively binds to and inhibits the PDE5 enzyme. This inhibition prevents the degradation of cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP activates Protein Kinase G (PKG), leading to smooth muscle relaxation. In an occupational exposure scenario, this manifests as acute systemic vasodilation, resulting in severe hypotension, flushing, and potential syncope .

G Piperazonifil Piperazonifil (Accidental Exposure) PDE5 PDE5 Enzyme Piperazonifil->PDE5 Inhibits GMP 5'-GMP (Inactive) PDE5->GMP NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes GTP GTP GTP->GC Substrate cGMP->GMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Systemic Vasodilation & Hypotension PKG->Vasodilation Induces Hazard

Caption: Mechanism of Piperazonifil-induced hypotension via PDE5 inhibition and cGMP accumulation.

3. Physicochemical Properties Understanding the physical state of the chemical dictates the required handling environment.

PropertyValue
Chemical Name Piperazonifil (Dihydroacetildenafil)
CAS Number 1335201-04-1
Molecular Formula C25H34N6O4
Molecular Weight 482.58 g/mol
Physical Form White to off-white solid powder

Data sourced from CymitQuimica and Santa Cruz Biotechnology specifications .

4. Task-Specific PPE Matrix To mitigate exposure risks, PPE must be scaled to the specific operational task.

Task DescriptionRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing Neat Powder N95/FFP3 Respirator (if outside containment)Double Nitrile Gloves (extended cuff)Chemical Safety GogglesDisposable Tyvek lab coat or sleeves
Handling Dilute Solutions Not required (if in fume hood)Single Nitrile GlovesSafety Glasses with side shieldsStandard Lab Coat
Spill Cleanup (Powder) Half-face respirator with P100 filtersDouble Nitrile GlovesChemical Safety GogglesDisposable Tyvek suit

5. Step-by-Step Operational Protocols

Protocol A: Safe Weighing and Reconstitution Self-Validating Logic: Dry API powders are highly susceptible to electrostatic dispersion. Reconstituting the powder directly in the original receiving vial minimizes transfer steps, thereby validating the containment of aerosolized particles.

  • Preparation & Environment Check:

    • Ensure the analytical balance is located inside a ventilated powder weighing enclosure (e.g., a Class I Biological Safety Cabinet or dedicated API hood).

    • Validation: Check the digital airflow monitor. Ensure the face velocity is between 0.4 and 0.6 m/s before proceeding. This ensures aerosolized API particles are drawn away from the operator's breathing zone.

  • Donning PPE:

    • Equip a standard lab coat, chemical safety goggles, and double nitrile gloves.

    • Pro-tip: Pull the inner glove under the lab coat cuff and the outer glove over the cuff to create a seamless, overlapping barrier against powder ingress.

  • Static Mitigation:

    • Use an anti-static bar or zero-stat gun on the weighing spatula and the receiving vessel.

    • Why? Piperazonifil powder can cling to spatulas due to static electricity, increasing the risk of dropping active API outside the balance pan.

  • Weighing:

    • Tare the receiving vial. Carefully transfer the required mass of Piperazonifil.

    • Cap the source vial immediately after transfer to prevent accidental spills.

  • In-Situ Reconstitution:

    • Rather than transferring the dry powder to a secondary volumetric flask, add the solvent (e.g., DMSO or Methanol, depending on the analytical method) directly to the receiving vial.

    • Why? Solvating the powder traps the API in the liquid phase, completely eliminating the inhalation hazard associated with airborne dust.

  • Decontamination:

    • Wipe down the balance pan and spatulas with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol or Methanol) to dissolve and remove any microscopic API residue.

Protocol B: Spill Cleanup and Decontamination

  • Isolate the Area: Immediately halt work and notify nearby personnel. If the spill occurs outside a fume hood, evacuate the immediate vicinity for 15 minutes to allow aerosols to settle.

  • Upgrade PPE: Don a half-face respirator with P100 particulate filters, double gloves, and chemical safety goggles.

  • Solid Spills (Powder):

    • Crucial Step: Do NOT dry sweep. Dry sweeping forcefully aerosolizes the API.

    • Cover the powder with wet paper towels (dampened with water or a mild surfactant) to suppress dust.

    • Carefully scoop the wet material into a hazardous waste container.

  • Liquid Spills (Reconstituted Piperazonifil):

    • Cover the spill with absorbent pads.

    • Apply a suitable solvent (e.g., methanol or a 10% bleach solution, depending on surface compatibility) to the area, working from the outside in to prevent spreading.

  • Final Wipe-Down: Clean the surface three times using solvent-soaked wipes. Dispose of all cleanup materials as hazardous chemical waste.

6. Disposal and Waste Management Plan Because Piperazonifil is a pharmacologically active substance, it must never be disposed of in standard municipal waste or down the drain.

  • Solid Waste (Vials, PPE, Wipes): Place all contaminated solid materials into a rigid, leak-proof, and puncture-resistant container lined with a hazardous waste bag. Label clearly as "Toxic Solid Waste - Contains Piperazonifil (API)."

  • Liquid Waste: Collect all solvent waste containing Piperazonifil in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label as "Hazardous Liquid Waste - Flammable/Toxic (Contains Piperazonifil)."

  • Incineration: Coordinate with your facility's Environmental Health and Safety (EHS) department to ensure the waste is sent for high-temperature incineration, which is the gold standard method for the complete thermal destruction of active pharmaceutical ingredients.

References

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